Desoxycarbadox is a significant metabolite of carbadox, a synthetic quinoxaline-N,N'-dioxide antibacterial agent commonly used in swine husbandry. [] It is formed through the reduction of one of the N-oxide groups in carbadox. [] Desoxycarbadox's presence in animal tissues is often studied due to concerns regarding the potential toxicity of quinoxaline-N,N'-dioxide residues in food products. [, ]
Desoxycarbadox is classified as a veterinary pharmaceutical compound primarily used as an antibiotic and growth promoter in livestock. It is derived from carbadox, which is used to enhance growth rates and feed efficiency in swine. The chemical structure of desoxycarbadox is characterized by the presence of a quinoxaline moiety, specifically identified as 2-(2-quinoxalinylmethylene)hydrazinecarboxylic acid methyl ester. Its CAS number is 55456-55-8, and it is recognized for its potential carcinogenic metabolites .
Desoxycarbadox can be synthesized through several methods, typically involving the condensation of hydrazine derivatives with quinoxaline carboxylic acids. A common synthetic route includes:
The synthesis parameters such as temperature, time, and stoichiometry can significantly affect the yield and purity of desoxycarbadox.
The molecular structure of desoxycarbadox features a complex arrangement that includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure. The presence of specific peaks in the NMR spectrum can confirm the arrangement of hydrogen atoms around the nitrogen atoms in the hydrazine group.
Desoxycarbadox participates in various chemical reactions that can lead to its transformation into metabolites. Key reactions include:
These reactions are crucial for understanding its environmental stability and potential toxicity.
Desoxycarbadox exerts its effects primarily through inhibition of bacterial protein synthesis. It binds to ribosomal RNA within bacterial ribosomes, disrupting the translation process essential for bacterial growth and replication. This mechanism is similar to that of other antibiotics but is particularly effective against Gram-positive bacteria commonly found in swine .
Additionally, studies have indicated that desoxycarbadox may lead to the formation of reactive metabolites that can interact with cellular macromolecules, raising concerns about its carcinogenic potential .
Desoxycarbadox exhibits several notable physical and chemical properties:
These properties are essential for its formulation in veterinary applications.
Desoxycarbadox finds various applications within veterinary medicine:
Research continues to explore its efficacy and safety profile, particularly concerning its metabolites' impact on human health through food consumption.
Desoxycarbadox is systematically named methyl 3-(2-quinoxalinylmethylene)carbazate with the molecular formula C₁₁H₁₀N₄O₂. Its structure features:
Structural elucidation relies on NMR spectroscopy (confirming quinoxaline proton signatures at δ 8.0–9.0 ppm) and mass spectrometry (showing characteristic [M+H]⁺ peak at m/z 231.08) [5]. X-ray crystallography reveals a near-planar conformation stabilized by intramolecular hydrogen bonding [5].
Key properties include:
Table 1: Physicochemical Properties of Desoxycarbadox
Property | Value | Method/Reference |
---|---|---|
XLogP3 | 1.2 ± 0.3 | XLOGP3-AA algorithm [4] |
Water Solubility | 28 mg/L (20°C) | OECD Test Guideline 105 |
Melting Point | 205–207°C (dec.) | Differential scanning calorimetry |
Photostability | Light-sensitive | Degrades to QCA under UV [1] |
The moderate lipophilicity (XLogP3 = 1.2) suggests potential bioaccumulation in tissues. Its instability under UV light leads to decomposition into quinoxaline-2-carboxylic acid (QCA), the marker residue for regulatory monitoring [1] [6].
Desoxycarbadox differs from carbadox through reduction of N-oxide groups:
Table 2: Structural Comparison of Carbadox and Desoxycarbadox
Feature | Carbadox | Desoxycarbadox |
---|---|---|
Quinoxaline N-Oxides | Two (N₁,N₄-dioxide) | None |
Molecular Weight | 262.22 g/mol | 230.22 g/mol |
Key Functional Groups | –CH=N–N(→O)C(=O)OCH₃ | –CH=N–NHC(=O)OCH₃ |
This reduction:
Among quinoxalines, desoxycarbadox shares a core scaffold with olaquindox and quinocetone, but lacks their N-oxide moieties or cyclic side chains [6].
Desoxycarbadox gained regulatory attention when studies identified it as:
Key regulatory milestones:
Table 3: Regulatory Timeline for Carbadox/Desoxycarbadox
Year | Jurisdiction | Action | Basis |
---|---|---|---|
1998 | European Union | Withdrawal of carbadox authorization | Mutagenicity of carbadox; carcinogenicity of desoxycarbadox in rats [6] |
1999 | Australia | Ban on carbadox use in food animals | Residue concerns; lack of safe threshold for genotoxins |
2016 | Canada | Suspension of carbadox sales | Uncertain human cancer risk from residues |
2020 | United States | FDA revocation of carbadox approvals (later stayed) | Liver residues exceeding tolerance (30 µg/kg QCA) [6] |
Critical studies driving regulations:
As of 2025:
Regulatory divergence persists, with the US permitting carbadox use (under veterinary oversight) while citing "uncertainty" in desoxycarbadox’s carcinogenic risk [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7